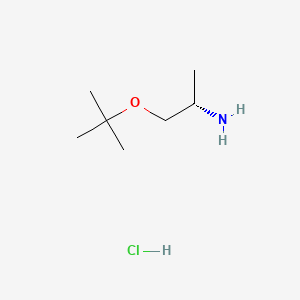![molecular formula C14H25NO4 B6607507 tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate CAS No. 2580222-55-3](/img/structure/B6607507.png)
tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate, otherwise known as TBOC, is a synthetic compound first synthesized in the late 1990s. It is a member of the carbamate family and is used in a variety of laboratory experiments, as well as in some commercial products. TBOC has a wide range of applications and is used in a variety of scientific research areas, including biochemistry, pharmacology, and synthetic chemistry.
Aplicaciones Científicas De Investigación
TBOC has a wide range of applications in scientific research. It is used in biochemistry, pharmacology, and synthetic chemistry. In biochemistry, TBOC is used as a reagent for the synthesis of peptides and proteins. In pharmacology, TBOC is used as a substrate for the synthesis of drugs and other compounds. In synthetic chemistry, TBOC is used as a catalyst for the synthesis of other compounds.
Mecanismo De Acción
TBOC is a carbamate, which means it has a carbamate group attached to its structure. This carbamate group is responsible for its mechanism of action. The carbamate group can form a covalent bond with an enzyme, which can alter the enzyme’s activity. This alteration can lead to a variety of effects, depending on the enzyme and its target.
Biochemical and Physiological Effects
TBOC has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cholinesterases, which are involved in the metabolism of neurotransmitters. TBOC has also been shown to inhibit the activity of other enzymes, such as proteases and lipases. In addition, TBOC has been shown to be an effective inhibitor of the activity of various proteins, such as enzymes involved in the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOC has several advantages when used in laboratory experiments. It is highly soluble in aqueous solutions, making it easy to work with in the lab. It is also relatively inexpensive and can be stored for long periods of time. However, TBOC does have some limitations. It is not very stable in organic solvents, and it can be difficult to remove from solutions. In addition, it can react with other compounds, leading to unwanted side reactions.
Direcciones Futuras
TBOC has a wide range of potential future directions. One potential direction is the development of new synthetic methods for the synthesis of TBOC. Additionally, TBOC could be used in the development of new drugs and other compounds, as well as in the development of new enzymes and proteins. Finally, TBOC could be used in the development of new catalysts and reagents for use in synthetic chemistry.
Métodos De Síntesis
TBOC is synthesized through a two-step process. The first step involves the reaction of 2-hydroxy-6-oxaspiro[3.5]nonan-7-yl chloride with tert-butyl alcohol in the presence of a base, such as potassium hydroxide. This reaction produces the desired tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate. The second step involves the hydrolysis of the carbamate to produce the desired product.
Propiedades
IUPAC Name |
tert-butyl N-[(2-hydroxy-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h10-11,16H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMBEYXLBZBKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC2(CC(C2)O)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
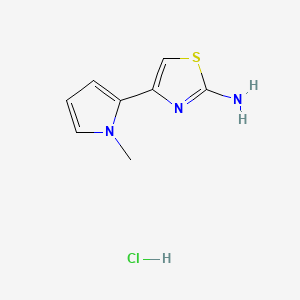

![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607447.png)
![tert-butyl 7-(bromomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6607450.png)
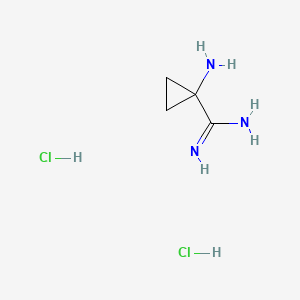
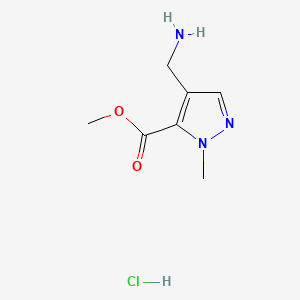
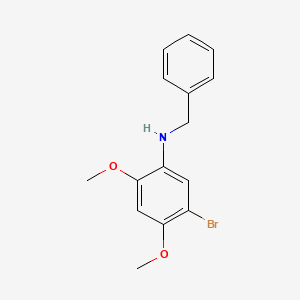
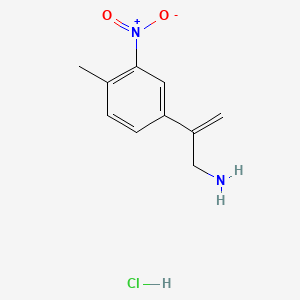
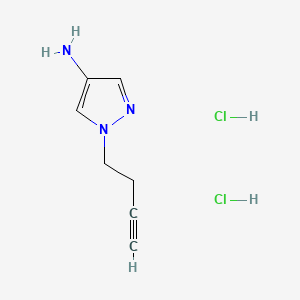
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)
amine hydrochloride](/img/structure/B6607515.png)
